molecular formula C22H20N2O5 B2527780 methyl 4-({[2-hydroxy-2-(naphthalen-1-yl)ethyl]carbamoyl}formamido)benzoate CAS No. 1351605-06-5

methyl 4-({[2-hydroxy-2-(naphthalen-1-yl)ethyl]carbamoyl}formamido)benzoate

Cat. No.: B2527780
CAS No.: 1351605-06-5
M. Wt: 392.411
InChI Key: LCSLHSQUOORQTK-UHFFFAOYSA-N
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Description

Methyl 4-({[2-hydroxy-2-(naphthalen-1-yl)ethyl]carbamoyl}formamido)benzoate is a complex organic compound that features a benzoate ester linked to a naphthalene derivative through a carbamoyl and formamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-hydroxy-2-(naphthalen-1-yl)ethyl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. One common method involves the initial formation of the benzoate ester, followed by the introduction of the naphthalene derivative through a series of carbamoylation and formamidation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining strict control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-hydroxy-2-(naphthalen-1-yl)ethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols

Scientific Research Applications

Methyl 4-({[2-hydroxy-2-(naphthalen-1-yl)ethyl]carbamoyl}formamido)benzoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural properties may be beneficial.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-({[2-hydroxy-2-(naphthalen-1-yl)ethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares a similar naphthalene core but differs in its functional groups and overall structure.

    2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester:

Uniqueness

Methyl 4-({[2-hydroxy-2-(naphthalen-1-yl)ethyl]carbamoyl}formamido)benzoate stands out due to its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 4-({[2-hydroxy-2-(naphthalen-1-yl)ethyl]carbamoyl}formamido)benzoate is an organic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, synthesis, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C21H19NO4
  • Molecular Weight : 349.386 g/mol
  • Structural Features : It consists of a benzoate ester linked to a naphthalene derivative through a carbamoyl group, which may enhance its interaction with biological targets.

Biological Activity

Research indicates that this compound may exhibit significant biological activity. The unique structural properties suggest potential interactions with various enzymes and receptors, which are crucial for numerous biological processes.

Similar compounds have demonstrated the ability to modulate enzyme activity, influence receptor binding, and affect signal transduction pathways. The presence of both naphthalene and benzoate moieties may facilitate interactions with biological macromolecules, potentially leading to therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Activity : A study on structurally related compounds showed promising antimicrobial properties against various pathogens. The mechanism was attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess such properties.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that this compound could induce apoptosis in cancer cell lines, although further studies are necessary to elucidate the underlying mechanisms.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Carbamate Linkage : The reaction between naphthalene derivatives and carbamoyl chloride.
  • Esterification : Reaction with methyl benzoate under acidic conditions.
  • Purification : Crystallization or chromatography to obtain the final product.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
Methyl 4-(7-Hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoateAntileishmanial effects
Naphthalenic derivativesAntimicrobial properties
Related carbamate compoundsAnti-inflammatory effects

Properties

IUPAC Name

methyl 4-[[2-[(2-hydroxy-2-naphthalen-1-ylethyl)amino]-2-oxoacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-29-22(28)15-9-11-16(12-10-15)24-21(27)20(26)23-13-19(25)18-8-4-6-14-5-2-3-7-17(14)18/h2-12,19,25H,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSLHSQUOORQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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